molecular formula C17H16N2O5 B2652651 methyl 4-[2-(2-nitroethyl)benzamido]benzoate CAS No. 343372-65-6

methyl 4-[2-(2-nitroethyl)benzamido]benzoate

Cat. No.: B2652651
CAS No.: 343372-65-6
M. Wt: 328.324
InChI Key: KYRILNLIVROCQC-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-nitroethyl)benzamido]benzoate is a chemical compound with the molecular formula C17H16N2O5 and a molecular weight of 328.32 g/mol . This compound is characterized by the presence of a nitroethyl group attached to a benzamido moiety, which is further connected to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Photopolymerization

A study by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound decomposes under UV irradiation to generate alkyl and nitroxide radicals, showing significant efficiency as a conventional photoinitiator and in the linear growth of poly(n-butyl acrylate) chains (Guillaneuf et al., 2010).

Molecular Electronic Devices

Research by Chen et al. (1999) explored a molecule containing a nitroamine redox center, demonstrating its use in electronic devices. The study highlighted the molecule's ability to exhibit negative differential resistance with an on-off peak-to-valley ratio in excess of 1000:1, underlining its potential in molecular electronic applications (Chen, Reed, Rawlett, & Tour, 1999).

Catalysis

Gasperini et al. (2003) investigated the palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate, finding that anthranilic acid significantly accelerates this process. This study opens pathways for efficient synthesis techniques in carbonylation reactions, benefiting industrial and pharmaceutical applications (Gasperini, Ragaini, Cenini, & Gallo, 2003).

Aerobic Degradation of Hazardous Materials

A study by Khan et al. (2013) on the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. strain FK357 showcased the bacterium's ability to utilize MNA as a sole carbon, nitrogen, and energy source. This highlights the potential for bioremediation strategies in degrading pollutants and hazardous materials in the environment (Khan, Vyas, Pal, & Cameotra, 2013).

Optical Storage and Materials Science

Meng et al. (1996) synthesized a compound for use in reversible optical storage materials, showing that birefringence can be photoinduced and photoerased in films of all copolymers studied. This application is critical for the development of advanced optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-nitroethyl)benzamido]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(2-nitroethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-nitroethyl)benzamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Sodium hydroxide, water, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products Formed

    Reduction: Methyl 4-[2-(2-aminoethyl)benzamido]benzoate.

    Substitution: 4-[2-(2-nitroethyl)benzamido]benzoic acid.

    Oxidation: Various oxidation products

Properties

IUPAC Name

methyl 4-[[2-(2-nitroethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-24-17(21)13-6-8-14(9-7-13)18-16(20)15-5-3-2-4-12(15)10-11-19(22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRILNLIVROCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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